2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
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Overview
Description
2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a complex organic compound featuring a quinazolinone core and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group can be introduced via nucleophilic substitution reactions, where the quinazolinone core is reacted with tetrahydropyran-4-ylmethyl halides in the presence of a base such as potassium carbonate.
Acetylation: The final step involves acetylation of the intermediate product using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran moiety, leading to the formation of lactones or carboxylic acids.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases (e.g., NaOH, K2CO3) facilitate substitution reactions.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted acetamides depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The quinazolinone core is known for its biological activity, which can be enhanced by modifications.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of both quinazolinone and tetrahydropyran moieties contributes to its pharmacological profile.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the tetrahydropyran moiety may enhance binding affinity or selectivity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides: These compounds share the quinazolinone core but differ in the presence of a thioxo group, which can alter their biological activity and reactivity.
2-(2,4-Dioxo-3,4-dihydropyrimidin-1-yl)acetic acid: This compound has a similar structure but features a pyrimidinone core instead of quinazolinone, affecting its chemical properties and applications.
Uniqueness
The uniqueness of 2-[2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide lies in its dual functional groups, which provide a versatile platform for chemical modifications and diverse applications in various fields.
Properties
Molecular Formula |
C16H19N3O4 |
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Molecular Weight |
317.34 g/mol |
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxan-4-ylmethyl)acetamide |
InChI |
InChI=1S/C16H19N3O4/c20-14(17-9-11-5-7-23-8-6-11)10-19-15(21)12-3-1-2-4-13(12)18-16(19)22/h1-4,11H,5-10H2,(H,17,20)(H,18,22) |
InChI Key |
CUHQQAOWOGRHNC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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